5-Methoxyquinolin-7-amine
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Overview
Description
5-Methoxyquinolin-7-amine is a quinoline derivative with the molecular formula C10H10N2O. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. Quinoline derivatives, including this compound, are known for their diverse biological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-7-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method produces the intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline, which can then be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methoxyquinolin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its anticancer properties, particularly in reducing the viability of tumor cells.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-7-amine involves its interaction with molecular targets such as EZH2. EZH2 is a histone-lysine N-methyltransferase that methylates histone H3, leading to transcriptional repression of target genes . By inhibiting EZH2, this compound can decrease the global levels of H3K27me3, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
5-Methoxyquinoline: Shares the methoxy group but lacks the amine group at the 7-position.
7-Aminoquinoline: Contains the amine group at the 7-position but lacks the methoxy group.
5-Chloroquinolin-7-amine: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness: 5-Methoxyquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a methoxy group at the 5-position and an amine group at the 7-position makes it a potent inhibitor of EZH2, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
5-methoxyquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFSXLJJSVQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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